molecular formula C20H29NO3 B13415043 (R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid

(R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid

Cat. No.: B13415043
M. Wt: 331.4 g/mol
InChI Key: SYWRPZFKQKXPIE-OFLPRAFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a tert-butyl group and a phenyl group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid typically involves the following steps:

    Formation of the tert-butyl-cyclohexanecarbonyl intermediate: This step involves the reaction of cyclohexanone with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The intermediate is then reacted with an amine to form the corresponding amide.

    Addition of the phenyl group: The final step involves the addition of a phenyl group to the amide, which can be achieved through a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Shares the tert-butyl group but differs in the rest of the structure.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar in having aromatic rings but differs in functional groups.

    Bromomethyl methyl ether: Contains a bromomethyl group, making it different in reactivity and applications.

Uniqueness

®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2R)-2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24)/t15?,16?,17-/m1/s1

InChI Key

SYWRPZFKQKXPIE-OFLPRAFFSA-N

Isomeric SMILES

CC(C)(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.